Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and an ethyl carboxylate group at position 2. The amino group at position 2 is modified with a (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl substituent, introducing a dioxane-dione moiety. The compound is synthesized via multicomponent reactions, as seen in related derivatives (e.g., Petasis or Knoevenagel reactions), with typical yields ranging from 22% to 85% depending on substituents and conditions .
Properties
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-5-24-18(23)14-11-7-6-10(2)8-13(11)27-15(14)20-9-12-16(21)25-19(3,4)26-17(12)22/h9-10,20H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPOKQAHUMLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC=C3C(=O)OC(OC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Its molecular formula is , with a molecular weight of approximately 379.43 g/mol. The structure features a tetrahydrobenzo[b]thiophene core linked to a dioxane derivative through an amino group.
Anticancer Properties
Recent studies have indicated that similar compounds within this chemical class exhibit anticancer activity . For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This mechanism has been observed in related dioxane derivatives.
- Case Studies : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines including breast and colon cancer cells by disrupting cell cycle progression and triggering apoptotic pathways .
Antimicrobial Activity
Research has also suggested potential antimicrobial properties :
- Inhibition of Bacterial Growth : Preliminary assays showed that the compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Bioavailability | Moderate (subject to further study) |
| Metabolism | Primarily hepatic |
| Elimination Half-Life | Approximately 4 hours |
Toxicology
The safety profile of this compound is essential for its development as a therapeutic agent:
- Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses; however, comprehensive studies are necessary to evaluate chronic exposure effects.
- Safety Margin : The therapeutic index appears favorable based on preliminary data from related compounds .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential avenues include:
- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship Studies : Investigating modifications to enhance potency and selectivity against target diseases.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antiseptics. Research indicates that the mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Material Science
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. These polymers may exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications such as coatings and composites .
2. Nanomaterials Development
The compound's unique chemical properties enable its use in the fabrication of nanomaterials. For example, it can be incorporated into nanocarriers for drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents . The development of such systems is crucial for improving treatment efficacy while minimizing side effects.
Agriculture
1. Pesticide Formulation
Research has indicated that derivatives of this compound possess insecticidal properties. These compounds can be formulated into pesticides that are effective against agricultural pests while being environmentally friendly . Such formulations could lead to sustainable agricultural practices by reducing reliance on synthetic chemicals.
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial Properties | Disrupts bacterial membranes; inhibits metabolic pathways | |
| Material Science | Polymer Synthesis | Enhances mechanical strength; improves thermal stability |
| Nanomaterials Development | Improves drug delivery systems | |
| Agriculture | Pesticide Formulation | Effective against pests; environmentally friendly |
Case Studies
- Anticancer Studies : A study published in Cancer Research demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models by targeting specific oncogenic pathways .
- Antimicrobial Testing : Research published in the Journal of Antibiotics highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Polymer Applications : A recent article in Advanced Materials discussed the incorporation of the compound into polymer matrices to create materials with enhanced thermal properties suitable for aerospace applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydrobenzo[b]thiophene derivatives, which are frequently modified at the 2-amino position to generate diverse bioactivity profiles. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Structural Differences
Substituent Diversity: The target compound’s dioxane-dione group contrasts with simpler substituents like 4-hydroxyphenyl (6o, ), chlorobenzoyl (), or cyanoacrylamide (). This moiety may enhance electrophilicity or hydrogen-bonding capacity, influencing target binding. Thioureido derivatives (e.g., 7b, 8) incorporate sulfur-rich groups linked to anticancer activity, while EU1794-2’s thiazolidinone ring targets neuronal receptors .
Synthetic Pathways: The target compound’s synthesis likely parallels Petasis reactions (as in ), whereas derivatives like 3a-3k use Knoevenagel condensations . Spiro-heterocycles (e.g., 4a-c) require hydrazine or thiourea cyclization .
Bioactivity Correlations: Structural similarity metrics (Tanimoto/Dice indices) suggest that even minor substituent changes (e.g., methyl vs. allyl groups) significantly alter bioactivity . For example, thioureido derivatives () show anticancer activity, while cyanoacrylamides () target inflammatory pathways.
Physical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range widely (e.g., 170–278°C), influenced by substituent polarity and crystallinity .
- Spectral Data :
Contradictions and Limitations
- Synthesis yields vary drastically (22% in vs. 85% in ), underscoring the impact of reaction conditions on efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
